4-tert-Butyl-N-(2-fluorobenzyl)aniline
Overview
Description
4-tert-Butyl-N-(2-fluorobenzyl)aniline is an organic compound with the molecular formula C17H20FN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-fluorobenzyl group, and a tert-butyl group is attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(2-fluorobenzyl)aniline typically involves the following steps:
N-Alkylation: Aniline is reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-(2-fluorobenzyl)aniline.
Friedel-Crafts Alkylation: The N-(2-fluorobenzyl)aniline is then subjected to Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group at the para position of the aniline ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-tert-Butyl-N-(2-fluorobenzyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(2-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Lacks the 2-fluorobenzyl group, making it less versatile in certain applications.
N-(2-fluorobenzyl)aniline: Lacks the tert-butyl group, which may affect its reactivity and stability.
4-tert-Butyl-N-methylaniline: Contains a methyl group instead of a 2-fluorobenzyl group, leading to different chemical properties.
Uniqueness
4-tert-Butyl-N-(2-fluorobenzyl)aniline is unique due to the presence of both the tert-butyl and 2-fluorobenzyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-tert-butyl-N-[(2-fluorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11,19H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQGCGTEKGMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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